molecular formula C27H28N4O4S2 B14943192 1-{2-(4-methoxyphenyl)-3-[(4-methylphenyl)sulfonyl]imidazolidin-1-yl}-2-[(5-methyl-1H-benzimidazol-2-yl)sulfanyl]ethanone

1-{2-(4-methoxyphenyl)-3-[(4-methylphenyl)sulfonyl]imidazolidin-1-yl}-2-[(5-methyl-1H-benzimidazol-2-yl)sulfanyl]ethanone

Cat. No.: B14943192
M. Wt: 536.7 g/mol
InChI Key: MIWSKCXEPRDSSE-UHFFFAOYSA-N
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Description

1-{2-(4-methoxyphenyl)-3-[(4-methylphenyl)sulfonyl]imidazolidin-1-yl}-2-[(5-methyl-1H-benzimidazol-2-yl)sulfanyl]ethanone is a complex organic compound that features a combination of imidazolidinone, benzimidazole, and sulfonyl functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-{2-(4-methoxyphenyl)-3-[(4-methylphenyl)sulfonyl]imidazolidin-1-yl}-2-[(5-methyl-1H-benzimidazol-2-yl)sulfanyl]ethanone typically involves multi-step organic reactions. The process begins with the preparation of the imidazolidinone core, followed by the introduction of the sulfonyl and benzimidazole groups. Common reagents used in these steps include sulfonyl chlorides, amines, and thiols. Reaction conditions often involve the use of solvents such as dichloromethane or dimethylformamide, and catalysts like triethylamine or pyridine .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, automated synthesis platforms, and environmentally friendly solvents and reagents to adhere to green chemistry principles .

Chemical Reactions Analysis

Types of Reactions

1-{2-(4-methoxyphenyl)-3-[(4-methylphenyl)sulfonyl]imidazolidin-1-yl}-2-[(5-methyl-1H-benzimidazol-2-yl)sulfanyl]ethanone can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines). Reaction conditions often involve controlled temperatures, inert atmospheres, and specific solvents to ensure the desired reaction pathway .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce alcohols or amines .

Scientific Research Applications

1-{2-(4-methoxyphenyl)-3-[(4-methylphenyl)sulfonyl]imidazolidin-1-yl}-2-[(5-methyl-1H-benzimidazol-2-yl)sulfanyl]ethanone has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-{2-(4-methoxyphenyl)-3-[(4-methylphenyl)sulfonyl]imidazolidin-1-yl}-2-[(5-methyl-1H-benzimidazol-2-yl)sulfanyl]ethanone involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of their activity. The compound’s effects are mediated through pathways involving oxidative stress, inflammation, or cell signaling .

Comparison with Similar Compounds

Similar Compounds

    1-{2-(4-methoxyphenyl)-3-[(4-methylphenyl)sulfonyl]imidazolidin-1-yl}-2-[(5-methyl-1H-benzimidazol-2-yl)sulfanyl]ethanone: shares structural similarities with other sulfonyl-imidazolidinone and benzimidazole derivatives.

    4-methoxyphenyl derivatives: Compounds with similar aromatic substitution patterns.

    Sulfonyl-imidazolidinone derivatives: Compounds with similar core structures but different substituents

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C27H28N4O4S2

Molecular Weight

536.7 g/mol

IUPAC Name

1-[2-(4-methoxyphenyl)-3-(4-methylphenyl)sulfonylimidazolidin-1-yl]-2-[(6-methyl-1H-benzimidazol-2-yl)sulfanyl]ethanone

InChI

InChI=1S/C27H28N4O4S2/c1-18-4-11-22(12-5-18)37(33,34)31-15-14-30(26(31)20-7-9-21(35-3)10-8-20)25(32)17-36-27-28-23-13-6-19(2)16-24(23)29-27/h4-13,16,26H,14-15,17H2,1-3H3,(H,28,29)

InChI Key

MIWSKCXEPRDSSE-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N2CCN(C2C3=CC=C(C=C3)OC)C(=O)CSC4=NC5=C(N4)C=C(C=C5)C

Origin of Product

United States

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